molecular formula C9H12BrClN2 B13719642 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride

3-(4-Bromophenyl)-3-azetidinamine Hydrochloride

Katalognummer: B13719642
Molekulargewicht: 263.56 g/mol
InChI-Schlüssel: PIPBMBWNOAWKSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-3-azetidinamine Hydrochloride is a chemical compound that features a bromophenyl group attached to an azetidinamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride typically involves the reaction of 4-bromoaniline with azetidinone derivatives under specific conditions. One common method includes the use of acetyl chloride-protected aniline, which is then reacted with bromine to form the desired compound . The reaction conditions often involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-3-azetidinamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding azetidinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidinamine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-3-azetidinamine Hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromoaniline: A precursor in the synthesis of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride.

    Azetidinone Derivatives: Compounds with similar azetidinone structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of a bromophenyl group and an azetidinamine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H12BrClN2

Molekulargewicht

263.56 g/mol

IUPAC-Name

3-(4-bromophenyl)azetidin-3-amine;hydrochloride

InChI

InChI=1S/C9H11BrN2.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6,11H2;1H

InChI-Schlüssel

PIPBMBWNOAWKSQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.